molecular formula C17H22N2O2 B5344474 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide

1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide

Cat. No. B5344474
M. Wt: 286.37 g/mol
InChI Key: WPCATNZEYPHGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide, also known as CERC-501, is a novel drug candidate that has been developed for the treatment of neuropsychiatric disorders. This compound belongs to the class of selective kappa opioid receptor antagonists and has been found to have potential therapeutic benefits for a range of disorders such as depression, anxiety, and substance abuse.

Mechanism of Action

1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide acts as a selective antagonist of the kappa opioid receptor, which is known to be involved in the regulation of mood, stress, and addiction. By blocking the activity of this receptor, this compound is believed to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in preclinical studies. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, this compound has been found to reduce stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. In addition, its well-established synthesis method and high purity make it suitable for use in scientific research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide. One potential area of investigation is its use in combination with other drugs for the treatment of neuropsychiatric disorders. Another area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic benefits in a range of neuropsychiatric disorders.

Synthesis Methods

The synthesis of 1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-inden-5-amine with acetic anhydride to form the corresponding acetylated intermediate. This intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in a range of neuropsychiatric disorders. Clinical trials have shown promising results in the treatment of depression, anxiety, and substance abuse. In addition, preclinical studies have demonstrated the efficacy of this compound in animal models of addiction, stress, and pain.

properties

IUPAC Name

1-acetyl-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12(20)19-9-7-14(8-10-19)17(21)18-16-6-5-13-3-2-4-15(13)11-16/h5-6,11,14H,2-4,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCATNZEYPHGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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